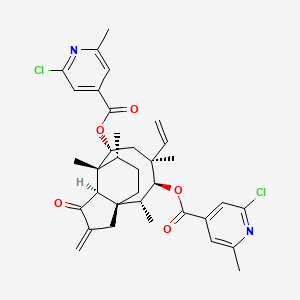
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-ethyl(methylsulfanyl)carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-ethyl(methylsulfanyl)carbothioamide is a complex organic compound that belongs to the class of benzotriazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-ethyl(methylsulfanyl)carbothioamide typically involves the reaction of benzotriazole with an appropriate alkylating agent, followed by the introduction of the ethyl and methylsulfanyl groups. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and consistent product quality. The use of automated systems for monitoring and controlling the reaction conditions further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-ethyl(methylsulfanyl)carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.
Substitution: The benzotriazole moiety allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Ammonia, thiols, dichloromethane, and triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted benzotriazole derivatives.
Applications De Recherche Scientifique
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-ethyl(methylsulfanyl)carbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases and other enzymes.
Medicine: Explored for its potential therapeutic applications, including its role as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as corrosion inhibitors and UV stabilizers for polymers.
Mécanisme D'action
The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-ethyl(methylsulfanyl)carbothioamide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The benzotriazole moiety plays a crucial role in this interaction, as it can form stable complexes with metal ions or other functional groups within the enzyme.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-methylaniline
- N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-(tetradecyloxy)aniline
- N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-bromoaniline
Uniqueness
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-ethyl(methylsulfanyl)carbothioamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl and methylsulfanyl groups enhances its solubility and reactivity, making it a versatile compound for various applications. Additionally, its ability to undergo multiple types of chemical reactions further distinguishes it from other benzotriazole derivatives.
Propriétés
Formule moléculaire |
C11H14N4S2 |
|---|---|
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
methyl N-(benzotriazol-1-ylmethyl)-N-ethylcarbamodithioate |
InChI |
InChI=1S/C11H14N4S2/c1-3-14(11(16)17-2)8-15-10-7-5-4-6-9(10)12-13-15/h4-7H,3,8H2,1-2H3 |
Clé InChI |
XJRZRKUVXAHSDM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CN1C2=CC=CC=C2N=N1)C(=S)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-3-(1-bicyclo[1.1.1]pentanyl)propan-1-ol;hydrochloride](/img/structure/B13904552.png)
platinum(II)](/img/structure/B13904557.png)
![5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile](/img/structure/B13904558.png)

![5-(4-hydroxypiperidin-1-yl)-N-methyl-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxamide](/img/structure/B13904585.png)


![4-(5-Sec-butyl-[1,2,4]oxadiazol-3-yl)tetrahydropyran-4-carboxylic acid](/img/structure/B13904611.png)

![5-(chloromethyl)-4-(2-phenylethoxymethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13904630.png)

![tert-Butyl cis-6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13904634.png)
